Baccatin cento
Description
Contextualization within Natural Product Chemistry
Baccatin (B15129273) III is a naturally occurring diterpenoid that holds a significant position in the field of natural product chemistry. biosynth.com It is primarily isolated from various species of the yew tree, genus Taxus, such as Taxus baccata, Taxus cuspidata, and Taxus sumatrana. biosynth.comnih.gov As a plant metabolite, Baccatin III is a key intermediate in the biosynthesis of more complex and pharmacologically active taxanes. nih.govebi.ac.uk Its discovery and subsequent utilization as a precursor for the semi-synthesis of the highly successful anti-cancer drug, paclitaxel (B517696) (Taxol), has cemented its importance in both academic research and the pharmaceutical industry. biosynth.comlktlabs.com The intricate, polycyclic structure of Baccatin III presents a formidable challenge and an attractive target for synthetic chemists, driving the development of novel synthetic strategies.
Overview of the Taxane (B156437) Diterpenoid Class
Baccatin III belongs to the taxane family, a large and diverse class of over 550 diterpenoids characterized by a distinctive 6/8/6-membered tricyclic core skeleton known as the taxane ring system. researchgate.netwsu.eduwikipedia.org Diterpenes are composed of four isoprene (B109036) units and have the molecular formula C20H32. wikipedia.org Taxanes are biosynthesized in plants of the genus Taxus and have garnered substantial interest due to their potent biological activities, most notably their anti-cancer properties. researchgate.netwsu.edu The class is further diversified by variations in the functional groups attached to the core structure, leading to a wide array of naturally occurring and semi-synthetic derivatives. researchgate.net The complexity of these molecules is underscored by the presence of multiple stereocenters and a densely functionalized scaffold.
Hierarchical Classification of Baccatin Cento
The taxane diterpenoid family can be classified into several subfamilies based on their carboskeletons. These include the classical taxanes, secotaxanes, abeotaxanes, and cyclotaxanes. researchgate.net Baccatin III is classified as a "classical" or "normal" 6/8/6 taxane. wsu.edu This classification is based on the fundamental tricyclic ring system without the rearrangements or additional transannular bonds that characterize the other subfamilies. researchgate.netresearchgate.net
Further classification within the taxane family is based on the pattern of oxygenation and esterification on the taxane core. Baccatin III is a tetracyclic diterpenoid, featuring an oxetane (B1205548) ring fused to the taxane core, and is specifically characterized as an acetate (B1210297) and benzoate (B1203000) ester. nih.gov Its systematic name is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. nih.gov
Table 1: Chemical Identifiers for Baccatin III
| Identifier | Value |
|---|---|
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate nih.gov |
| CAS Number | 27548-93-2 sigmaaldrich.com |
| Molecular Formula | C₃₁H₃₈O₁₁ sigmaaldrich.com |
| Molecular Weight | 586.63 g/mol sigmaaldrich.com |
| InChI Key | OVMSOCFBDVBLFW-VHLOTGQHSA-N nih.gov |
Advanced Stereochemical Considerations and Conformational Analysis
The structure of Baccatin III is defined by a rigid tetracyclic framework that dictates the precise spatial arrangement of its functional groups. It possesses eleven stereocenters, leading to a highly complex three-dimensional architecture. The absolute configuration of these chiral centers is crucial for its biological function as a precursor to paclitaxel.
Advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), coupled with quantum chemical calculations, have been instrumental in elucidating the conformational intricacies of Baccatin III and related taxanes. researchmap.jpnih.govresearchgate.net These studies have revealed that the taxane core can adopt specific conformations in solution. researchmap.jp For instance, VCD analysis has shown a conformational change in the baccatin III ring of paclitaxel. researchmap.jp The rigid baccatin core is responsible for a significant portion of the binding energy of paclitaxel to its biological target, tubulin, even in the absence of the C13 side chain. The three-dimensional structure, determined through crystallographic analysis of related compounds, confirms a well-defined conformation that is essential for its interactions.
Table 2: Comparison of Baccatin III with Related Taxanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences from Baccatin III |
|---|---|---|---|
| Baccatin III | C₃₁H₃₈O₁₁ | 586.6 | - |
| 10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.6 | Lacks the acetate group at the C10 position. |
| Baccatin I | C₃₂H₄₄O₁₃ | 636.7 | Contains additional acetate groups. nih.gov |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | Has a complex ester side chain at the C13 position. wsu.edu |
Structure
3D Structure
Properties
Molecular Formula |
C31H38O11 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24?,26-,29+,30-,31+/m0/s1 |
InChI Key |
OVMSOCFBDVBLFW-IAGPSASASA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Isolation and Advanced Structural Characterization Methodologies
Chromatographic Techniques for Baccatin (B15129273) Cento Isolation and Purification
The extraction of Baccatin III from Taxus biomass, such as needles and bark, yields a complex mixture of related taxanes and other secondary metabolites. A variety of chromatographic techniques are employed to isolate and purify Baccatin III from these crude extracts. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for both analytical and preparative-scale purification of Baccatin III. Reversed-phase HPLC (RP-HPLC) is particularly effective. researchgate.net In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is varied over time, allows for the efficient separation of Baccatin III from other taxanes like 10-deacetylbaccatin III, paclitaxel (B517696), and cephalomannine. nih.gov Isocratic elution, with a constant mobile phase composition, is also utilized, for instance, with methanol-water (70:30 v/v) for analytical purposes. researchgate.net
Column Chromatography is frequently used as an initial purification step. Silica (B1680970) gel is a common stationary phase, and elution is carried out with solvent systems of varying polarity, such as chloroform-methanol or hexane-ethyl acetate (B1210297), to separate fractions enriched in Baccatin III. jmb.or.kracs.org
Thin-Layer Chromatography (TLC) , especially preparative TLC on silica gel plates, serves as a valuable tool for the isolation of Baccatin III. tandfonline.com A mobile phase such as a benzene-chloroform-acetone-methanol mixture has been shown to effectively separate Baccatin III from its precursor, 10-deacetylbaccatin III, and other taxoids. tandfonline.com
Centrifugal Partition Chromatography (CPC) is a more advanced, support-free liquid-liquid chromatographic technique that has been successfully applied to the purification of taxanes. epo.orggoogle.com CPC avoids the irreversible adsorption issues that can occur with solid stationary phases and allows for high-purity Baccatin III to be obtained. google.com
| Technique | Stationary Phase | Mobile Phase/Solvent System | Source |
|---|---|---|---|
| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | researchgate.netresearchgate.netnih.gov |
| Column Chromatography | Silica Gel | Chloroform/Methanol or Hexane/Ethyl Acetate | jmb.or.kracs.org |
| Preparative TLC | Silica Gel F254 | Benzene-Chloroform-Acetone-Methanol (20:92.5:15:7.5) | tandfonline.com |
| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | Dichloromethane/Methanol/Water (3:4:3) | epo.orggoogle.com |
Spectroscopic Approaches for Comprehensive Structural Elucidation
Once purified, the definitive structure of Baccatin III is determined using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of Baccatin III. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govvt.edu
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. slideshare.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govmsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule. nih.govmsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing critical information about the stereochemistry and conformation of the molecule. nih.govvt.edu
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of Baccatin III. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula, C₃₁H₃₈O₁₁. acs.orgnih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule. nih.govmassbank.eu Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern, which aids in structural confirmation and can be used for quantification. rsc.orgresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Baccatin III shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from esters and the ketone, and carbon-carbon double bonds (C=C).
| Spectroscopic Technique | Type of Information Obtained | Source |
|---|---|---|
| NMR (1D and 2D) | Connectivity of atoms, stereochemistry, and conformation | nih.govslideshare.netnih.gov |
| Mass Spectrometry (HRMS, MS/MS) | Molecular weight, elemental formula, and structural fragmentation | acs.orgnih.govmassbank.eu |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O) | google.com |
Chiroptical Methods for Stereochemical Assignment
Baccatin III is a chiral molecule with multiple stereocenters. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for determining its absolute configuration. rsc.org
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques for stereochemical analysis in solution. rsc.orgresearchgate.net These methods provide information about the three-dimensional arrangement of atoms. The experimental VCD and ROA spectra are typically compared with spectra predicted by quantum chemical calculations for a specific enantiomer to make an unambiguous assignment of the absolute configuration. researchgate.net A VCD analysis of Baccatin III has been used to study its conformational changes. acs.org
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are other chiroptical techniques that analyze the electronic transitions of the molecule. rsc.orgmgcub.ac.in The shape and sign of the curves in ORD and ECD spectra are characteristic of the molecule's stereochemistry. mgcub.ac.inresearchgate.net
Quantitative Analytical Procedures for Baccatin Cento in Biological and Synthetic Matrices
Accurate and sensitive quantitative methods are vital for determining the concentration of Baccatin III in various sources, such as plant materials (Taxus needles), cell cultures, and biological fluids for research and production purposes. researchgate.nettandfonline.com
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV detector is the most common method for the quantification of Baccatin III. nih.goviau.ir The method involves separating Baccatin III from other compounds in an extract and measuring its absorbance at a specific wavelength, typically around 230 nm. nih.gov The concentration is determined by comparing the peak area to that of a known standard. This method has been validated for use in various matrices, including plant extracts and cell cultures. nih.govresearchgate.netiau.ir
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it ideal for quantifying trace amounts of Baccatin III in complex biological matrices like blood, urine, and tissues. rsc.orgresearchgate.netoup.comoup.com This technique uses Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of Baccatin III is selected and fragmented, and a characteristic product ion is monitored. researchgate.net This high specificity minimizes interference from other components in the matrix, leading to highly reliable and accurate quantification. rsc.orgacgpubs.org
| Analytical Technique | Matrix | Key Features | Source |
|---|---|---|---|
| HPLC-PDA/UV | Plant extracts (Taxus species), Cell cultures | Robust, widely available, good for higher concentrations | nih.govresearchgate.netiau.irresearchgate.net |
| LC-MS/MS | Biological fluids (blood, urine), Cell cultures, Plant extracts | High sensitivity, high selectivity, ideal for trace analysis | rsc.orgresearchgate.netoup.comacgpubs.org |
Synthetic and Semisynthetic Strategies for Baccatin Cento and Analogues
Total Synthesis Endeavors Towards the Baccatin (B15129273) Cento Diterpenoid Skeleton
The de novo total synthesis of taxanes is a monumental task in organic chemistry due to the molecule's intricate 6-8-6 tricyclic core, multiple stereocenters, and dense oxygenation pattern. nih.govresearchgate.netwikipedia.org While the total synthesis of the parent compound, paclitaxel (B517696), has been accomplished by several research groups, these routes are often lengthy and not commercially viable for large-scale production. researchgate.netwikipedia.orgvt.edu
Semisynthetic Routes from Precursor Taxanes (e.g., 10-Deacetylbaccatin III, Baccatin III)
Semisynthesis, starting from advanced natural product intermediates, is the most practical and widely used approach for the production of taxane-based compounds. vt.eduresearchgate.net The primary precursors for these syntheses are 10-deacetylbaccatin III (10-DAB) and baccatin III, which can be extracted in relatively high quantities from the needles and twigs of various yew species (Taxus sp.). ncats.ioresearchgate.nettoku-e.comgoogle.com
The conversion of 10-DAB to valuable analogues typically involves a multi-step process:
Selective Protection: The different reactivities of the hydroxyl groups on the baccatin core allow for selective protection. For example, the C7-hydroxyl is often protected with groups like the triethylsilyl (TES) group. researchgate.netcapes.gov.br
Acylation/Modification: With key positions protected, other sites can be selectively modified. A crucial step is the acylation of the C10-hydroxyl group of 10-DAB to produce baccatin III. mdpi.comgoogle.com
Side-Chain Attachment: For paclitaxel and its analogues, a key step is the esterification at the C13-hydroxyl group with a protected side chain, often using a β-lactam synthon. nih.govgoogle.com
Deprotection: Finally, the protecting groups are removed to yield the target molecule. capes.gov.br
Enzymatic and biocatalytic methods are also being explored to improve the efficiency and selectivity of these transformations. nih.govfrontiersin.organnualreviews.org For example, specific enzymes can catalyze the acetylation of the C10-hydroxyl of 10-DAB to form baccatin III or the regioselective cleavage of acyl groups. mdpi.comfrontiersin.organnualreviews.org
Table 1: Key Semisynthetic Transformations of Baccatin Precursors
| Precursor | Target | Key Reaction Step | Reagents/Conditions | Reference |
|---|---|---|---|---|
| 10-Deacetylbaccatin III | Baccatin III | Selective C10-acetylation | Enzyme (DBAT), Acetyl-CoA | frontiersin.org |
| 10-Deacetylbaccatin III | Paclitaxel | Four-step sequence | Protection, acylation, side-chain coupling, deprotection | researchgate.net |
| Baccatin III | Paclitaxel Analogues | Side-chain coupling | 7-TES-baccatin III, N-acyl-β-lactam, DCC, DMAP | researchgate.netcapes.gov.br |
| Baccatin III | C2-modified analogues | Reductive cleavage of C2-benzoate | Red-Al | researchgate.net |
Regioselective and Stereoselective Chemical Modifications of the Baccatin Cento Scaffold
Achieving regioselectivity and stereoselectivity is paramount when chemically modifying the complex baccatin scaffold, which possesses multiple hydroxyl groups with varying steric and electronic environments. capes.gov.brnih.gov The ability to selectively functionalize one hydroxyl group in the presence of others is crucial for creating specific analogues.
Protecting group chemistry is a cornerstone of this field. Different silyl (B83357) ethers, such as triethylsilyl (TES), are commonly used to temporarily block the C7-hydroxyl group, which allows for subsequent reactions at other positions like C10 or C13. researchgate.netgoogle.comcapes.gov.br The C10-hydroxyl group in 10-DAB can be selectively acylated or silylated, which then facilitates straightforward protection of the C7-hydroxyl. researchgate.net
Enzymatic approaches have also shown remarkable regioselectivity. For instance, the 10-deacetylbaccatin III:10β-O-acetyltransferase (DBAT) specifically transfers an acetyl group to the C10 hydroxyl. mdpi.comnih.govacs.org Interestingly, this enzyme has also been shown to be capable of acetylating the C4 position under certain conditions, demonstrating a degree of "promiscuity" that could be exploited for creating novel analogues. nih.govacs.org
Stereoselectivity is critical during the attachment of the C13 side chain, where the desired stereochemistry is often introduced via a chiral β-lactam. nih.gov
Development of Novel Derivatization Methodologies for this compound Analogues
The quest for taxane (B156437) analogues with improved properties has driven the development of novel derivatization methodologies. These methods aim to provide access to a wider range of structurally diverse compounds. capes.gov.brnih.gov
One area of focus is the modification of the C2-benzoyl group. For example, hydrogenation can be used to create 2-(cyclohexylcarbonyl)-2-debenzoylbaccatin III from baccatin III. nih.gov Another approach involves the development of methods to modify the C4 position of 10-deacetylbaccatin III using the C4 acetoxy anion of a 13-keto derivative. nih.gov
Enzyme-based cascade reactions represent a cutting-edge methodology. A multi-enzyme system has been demonstrated to produce a paclitaxel analogue, N-debenzoyl-N-(2-furoyl)paclitaxel, directly from baccatin III, bypassing the need for traditional protecting group manipulations. nih.gov This biocatalytic approach offers highly regioselective O- and N-acylation steps. nih.gov
The synthesis of analogues with modifications at the C14 position has also been explored, starting from 14β-hydroxy-10-deacetylbaccatin III, to probe structure-activity relationships further. nih.gov Additionally, methods for creating 1-deoxypaclitaxel (B1247906) analogues from 1-deoxybaccatin VI have been reported, expanding the structural diversity of available taxoids. researchgate.net
Table 2: Examples of Novel Derivatization Strategies
| Starting Material | Modification Site | Methodology | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| Baccatin III | C2-benzoyl group | Hydrogenation | 2-Cyclohexylcarbonyl analogue | nih.gov |
| 10-Deacetylbaccatin III | C4-acetoxy group | Alkylation of C4 acetoxy anion | C4-alkylated taxoids | nih.gov |
| Baccatin III | C13 side chain | Multi-enzyme cascade | N-debenzoyl-N-(2-furoyl)paclitaxel | nih.gov |
| 14β-hydroxy-10-DAB | C10, C3', N3' | Side-chain coupling and modification | C14-hydroxy analogues | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving this compound
Understanding the mechanisms of chemical transformations is crucial for optimizing existing synthetic routes and designing new ones. Research in this area includes studying the conformational effects of the taxane skeleton and investigating the pathways of rearrangements.
The conformation of the taxane core can be influenced by the solvent and the nature of its substituents. For example, certain analogues have been shown to adopt a "clustered" conformation in DMSO/water mixtures, where different acyl groups group together, while they remain in an "extended" conformation in chloroform. nih.gov The aromaticity of the 3'-phenyl ring appears to play a significant role in stabilizing this clustered conformation. nih.gov
Rearrangements of the taxane skeleton are also a subject of mechanistic study. The major taxane found in Taxus canadensis, 9-dihydro-13-acetylbaccatin III, has been shown to undergo rearrangements leading to new cyclization and degradation products. capes.gov.br Mechanistic studies, sometimes aided by computational models, help to rationalize these transformations and predict the outcomes of new reactions on the complex baccatin scaffold. These investigations are essential for developing more efficient and predictable synthetic strategies for novel baccatin analogues.
Structure Activity Relationship Sar Studies of Baccatin Cento and Taxane Derivatives in Research Models
Influence of Specific Structural Moieties on Biological Interactions
The biological activity of taxanes is profoundly dictated by the chemical functionalities appended to the rigid baccatin (B15129273) III core. SAR studies have dissected the molecule to pinpoint the contributions of each key moiety.
The baccatin core itself, a complex tetracyclic system, provides the essential scaffold for binding to a specific pocket on β-tubulin. researchgate.netacs.org While baccatin III alone exhibits a significantly lower binding affinity for microtubules compared to paclitaxel (B517696) (approximately 200-500 times less), it still provides about 75% of the free energy change associated with paclitaxel binding. csic.esvt.edu This indicates the fundamental importance of the core structure in the initial recognition and binding process. csic.es
The C13 side chain is widely recognized as a critical determinant of high-potency cytotoxic activity. researchgate.net The absence of this side chain in baccatin III is the primary reason for its reduced biological effect compared to paclitaxel. csic.es The N-benzoyl-β-phenylisoserine side chain in paclitaxel, particularly its 2'-hydroxyl group, is essential for potent tubulin binding and anticancer effects. researchgate.net
Modifications at the C2 and C4 positions of the baccatin core also significantly impact activity. The C2-benzoyl group is crucial for binding. Introducing substituents at the meta-position of this benzoyl ring has been a key strategy in developing "third-generation" taxoids that can overcome multidrug resistance. acs.org The C4-acetyl group also contributes to the molecule's activity, and modifications here are explored in creating novel analogs. acs.org For instance, creating a conformational bridge between the C4 acetate (B1210297) and the C3' phenyl group has led to highly potent, conformationally restricted analogs. researchgate.net
The oxetane (B1205548) ring (D-ring) was initially considered absolutely essential for activity. nih.gov It participates in hydrogen bonding interactions within the tubulin binding pocket. researchgate.net While early studies showed that ring-opened analogs were inactive, later research has revealed that certain D-seco analogs can retain potency, suggesting the oxetane ring is important but not indispensable. acs.org
Changes at the C10 position have also been a major focus. Baccatin III possesses an acetyl group at C10, whereas its precursor, 10-deacetylbaccatin III (10-DAB), has a hydroxyl group. This position is a key site for semi-synthetic modifications to produce paclitaxel and docetaxel. vt.edu SAR studies have shown that replacing the C10-acetyl group with other acyl groups can lead to "second-generation" taxoids with potency one to two orders of magnitude greater than paclitaxel against multidrug-resistant cancer cell lines. acs.org
Comparative Analysis of Biological Activities Across Baccatin III and Related Taxoids in Preclinical Assays
Baccatin III itself shows modest cytotoxic activity. For example, enzymatically synthesized baccatin III displayed IC50 values ranging from 4.46 µM in HeLa (cervical cancer) cells to 7.81 µM in A431 (skin cancer) cells. nih.gov In contrast, paclitaxel typically exhibits activity in the low nanomolar range against sensitive cell lines. nih.gov This stark difference underscores the profound impact of the C13 side chain.
The binding affinity to microtubules further illustrates this relationship. Baccatin III binds to microtubules with an equilibrium constant (Kb) of approximately 1.5 x 105 M-1. csic.esvt.edu This is substantially weaker than paclitaxel, which has a Kb of 3.7 x 107 M-1. csic.esvt.edu Despite its weaker affinity, baccatin III can still induce microtubule bundling and mitotic arrest at higher concentrations. csic.esvt.edu
The development of second and third-generation taxoids has led to compounds with dramatically improved activity profiles, especially against resistant cancer cells. For instance, certain taxoids with modifications at the C2-benzoyl and C10 positions show exceptional activity against cell lines that overexpress the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance. acs.orgnih.gov Similarly, novel C-seco-taxoids have been designed that show high potency against cancer cells overexpressing βIII-tubulin, another resistance mechanism. researchgate.net
| Compound | Modification vs. Baccatin III | Target/Cell Line | Activity Metric (IC50/Kb) | Reference |
|---|---|---|---|---|
| Baccatin III | - | HeLa | 4.46 µM | nih.gov |
| Baccatin III | - | A549 (Lung) | >4 µM | nih.gov |
| Baccatin III | - | HepG2 (Liver) | >4 µM | nih.gov |
| Baccatin III | - | A431 (Skin) | 7.81 µM | nih.gov |
| Baccatin III | - | Microtubules | 1.5 x 105 M-1 (Kb) | csic.es |
| Paclitaxel | Addition of C13 side chain | A2780 (Ovarian) | 6.6 nM | nih.gov |
| Paclitaxel | Addition of C13 side chain | Microtubules | 3.7 x 107 M-1 (Kb) | csic.es |
| Bridged Analog 28 | C4-C3' bridged side chain | A2780 (Ovarian) | 0.30 nM | nih.gov |
| 2-m-Azido Baccatin III | Azido group at C-2 | HeLa (Cervical) | 10 nM |
Computational Modeling and Molecular Docking for SAR Prediction and Ligand Design
Computational chemistry has become an indispensable tool in the field of taxane (B156437) research, enabling the prediction of SAR and guiding the rational design of novel ligands. Molecular docking and other modeling techniques provide insights into the binding modes of taxane derivatives within the tubulin pocket, helping to explain observed biological activities and to design new compounds with enhanced properties.
Molecular docking studies have successfully simulated the binding of paclitaxel and its analogs to β-tubulin. arkat-usa.org These models reveal a complex network of hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For example, the C2-benzoyloxy ring, the oxetane moiety, and the C13 side chain all form critical contacts with amino acid residues in the binding pocket. acs.org By understanding these interactions, researchers can predict how specific structural modifications might affect binding affinity.
This predictive power has been instrumental in ligand design. For instance, computational analysis was used to design bridged alkaloids that mimic the baccatin structure, leading to the synthesis of compounds with cytotoxic activity in the micromolar range against ovarian cancer cells. acs.org Similarly, pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, has been used to design simplified taxoid mimics. arkat-usa.org These models helped in the rational design and synthesis of new simplified taxuspine U analogues by identifying modifications that would allow them to adopt a conformation similar to the bioactive conformation of paclitaxel. arkat-usa.org
Furthermore, computational modeling has been crucial in addressing the challenge of drug resistance. By creating models of the paclitaxel binding domain in different tubulin isotypes, such as the resistance-associated βIII-tubulin, researchers have been able to design drugs that are specifically active against this target. researchgate.net These in silico studies guided the synthesis of C-seco-taxoids that demonstrated high potency against paclitaxel-resistant cancer cell lines overexpressing βIII-tubulin. researchgate.net
Mechanistic Investigations of Biological Activities in Preclinical Research Models
Identification of Cellular and Molecular Targets of Baccatin (B15129273) Cento Action
Baccatin III, a diterpene isolated from the yew tree (Taxus species), is a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696). nih.govwikipedia.org While often considered an inactive derivative of paclitaxel, preclinical studies have revealed that baccatin III possesses its own distinct biological activities. nih.gov Unlike paclitaxel, which is known for its interaction with tubulin, baccatin III does not bind to tubulin. lktlabs.com However, research indicates that it can replace paclitaxel at the microtubule binding site, albeit with a significantly lower efficiency. csic.es
In preclinical cancer models, a primary cellular target of baccatin III appears to be myeloid-derived suppressor cells (MDSCs). nih.govlktlabs.com These cells are known to mediate immune suppression in tumor environments. nih.gov Baccatin III has been shown to decrease the accumulation of MDSCs in the spleens of tumor-bearing mice. nih.gov Furthermore, it reduces the suppressive function of these cells on T-cells. nih.gov In bone marrow-derived dendritic cells, baccatin III enhances the presentation of MHC class I and II antigens, suggesting a role in modulating antigen-presenting cells. lktlabs.com
Another identified molecular target is related to its pro-apoptotic activity. In various cancer cell lines, baccatin III induces apoptosis in a caspase 10-dependent manner. lktlabs.com It has also been shown to induce abnormal mitotic spindles and microtubule bundles, leading to mitotic arrest and apoptotic death in leukemia cells, though at much higher concentrations than paclitaxel. csic.es
Elucidation of Intracellular Signaling Pathway Modulation by Baccatin Cento
Baccatin III has been found to modulate several intracellular signaling pathways, contributing to its observed biological effects. A key pathway influenced by baccatin III is the TGF-β1 signaling pathway. It acts as a selective inhibitor of this pathway, which is involved in fibroblast differentiation and immunosuppression. medchemexpress.com Specifically, baccatin III targets the AKT/STAT6 and Smad2/3 pathways, which are downstream of TGF-β1. medchemexpress.com By blocking these pathways, it can inhibit TGF-β1-induced fibroblast differentiation and the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). medchemexpress.com
The activation of various signaling cascades is crucial for cellular responses like inflammation and apoptosis. nih.gov In the context of its anti-inflammatory and immunomodulatory effects, the modulation of pathways leading to the production of pro-inflammatory cytokines is significant. While direct studies on baccatin III's effect on pathways like MAPK and NF-κB are not extensively detailed, its ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in MDSCs suggests an influence on the signaling cascades that regulate these outputs. nih.govmedchemexpress.com The production of ROS and NO by MDSCs is a key part of their T-cell suppressive function. nih.gov
Induction of Programmed Cell Death Pathways in Cellular Assays
Baccatin III has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. lktlabs.comscbt.comnih.gov Studies have shown its ability to cause apoptotic cell death in human breast cancer (BCap37) and human epidermoid carcinoma (KB) cell lines. nih.gov The induction of apoptosis by baccatin III is a notable finding, as it suggests that the core taxane (B156437) ring structure, which baccatin III possesses, plays a critical role in initiating cell death pathways. nih.gov
Further investigations into the mechanism of apoptosis have revealed that it can occur independently of G2/M cell cycle arrest. nih.gov This is a significant distinction from paclitaxel, which is well-known for causing mitotic arrest. nih.gov The apoptotic events induced by baccatin III were observed to happen predominantly in cells that were in other phases of the cell cycle. nih.gov This suggests that baccatin III may trigger apoptosis through a mechanism different from that of paclitaxel. nih.gov
In HeLa cells, treatment with enzymatically synthesized baccatin III led to apoptotic cell death, which was confirmed by annexin (B1180172) V-FITC staining. nih.gov This study also observed the production of reactive oxygen species and depolarization of the mitochondrial membrane potential, which are hallmarks of apoptosis. nih.gov Furthermore, some research indicates that the apoptotic activity of baccatin III in certain cancer cell lines is dependent on caspase-10. lktlabs.com
| Cell Line | Cancer Type | Observed Effects | Reference |
|---|---|---|---|
| BCap37 | Human Breast Cancer | Induction of apoptosis, less effect on microtubule bundling and G2/M arrest. | nih.gov |
| KB | Human Epidermoid Carcinoma | Induction of apoptosis, less effect on microtubule bundling and G2/M arrest. | nih.gov |
| HeLa | Human Cervical Cancer | Apoptotic cell death, G2/M phase cell cycle arrest, production of reactive oxygen species, depolarized mitochondrial membrane potential. | nih.gov |
| A549 | Human Lung Cancer | Cytotoxic effects with an IC50 value between 4 and 7.81 µM. | nih.gov |
| A431 | Human Skin Cancer | Cytotoxic effects with an IC50 value between 4 and 7.81 µM. | nih.gov |
| HepG2 | Human Liver Cancer | Cytotoxic effects with an IC50 value between 4 and 7.81 µM. | nih.gov |
Immunomodulatory Effects and Mechanisms in In Vitro and Animal Models
Baccatin III exhibits significant immunomodulatory activities in both in vitro and in vivo preclinical models. nih.govlktlabs.comfrontiersin.org A key mechanism of its immunomodulatory action is the inhibition of the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs). nih.gov In tumor-bearing mice with mammary or colon cancer, oral administration of baccatin III led to a significant reduction in tumor growth, an effect that was not observed in athymic nude mice, highlighting the role of the immune system. nih.gov Baccatin III treatment decreased the number of MDSCs in the spleens of these mice. nih.gov
In vitro studies have further elucidated these effects. MDSCs isolated from baccatin III-treated mice showed a significantly reduced ability to suppress T-cell proliferation when stimulated. nih.gov Moreover, these MDSCs produced lower amounts of reactive oxygen species (ROS) and nitric oxide (NO), which are key molecules used by MDSCs to suppress T-cell activity. nih.gov
Beyond its effects on MDSCs, baccatin III has been shown to enhance antigen presentation. lktlabs.com In bone marrow dendritic cells, it increases the expression of MHC class I and II molecules, which are crucial for presenting antigens to T-cells. lktlabs.com This enhancement of antigen presentation contributes to an increased cytotoxic T lymphocyte response in vivo. lktlabs.com These findings suggest that baccatin III can modulate the tumor immune microenvironment to be less suppressive and more conducive to an anti-tumor immune response. medchemexpress.com
Anti-Inflammatory Mechanisms in Preclinical Disease Models
Baccatin III has demonstrated anti-inflammatory effects in preclinical models, which are closely linked to its immunomodulatory properties. medchemexpress.comnih.gov The compound acts as a selective inhibitor of the TGF-β1 signaling pathway, a key regulator of inflammation and fibrosis. medchemexpress.com By targeting the AKT/STAT6 and Smad2/3 pathways, baccatin III can block TGF-β1-induced processes. medchemexpress.com
In a mouse model of bleomycin-induced pulmonary fibrosis, a condition characterized by significant inflammation and subsequent scarring, baccatin III was shown to alleviate the fibrotic process by inhibiting TGF-β1. medchemexpress.com In vitro, baccatin III dose-dependently inhibited the expression of TGF-β1 mRNA induced by IL-13 in primary mouse lung macrophages. medchemexpress.com This suggests a direct effect on inflammatory cells to reduce the production of this pro-fibrotic cytokine.
Furthermore, baccatin III has been shown to inhibit macrophage activation, a central event in many inflammatory conditions. medchemexpress.com The reduction in the production of reactive oxygen species (ROS) and nitric oxide (NO) in myeloid-derived suppressor cells (MDSCs) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) is another indicator of its anti-inflammatory potential. medchemexpress.com These reactive molecules are not only involved in immunosuppression but are also key mediators of inflammation and tissue damage.
Modulation of Extracellular Matrix Remodeling Processes
Preclinical evidence suggests that baccatin III can modulate processes involved in extracellular matrix (ECM) remodeling, particularly in the context of fibrosis. medchemexpress.comnih.gov Pathological ECM remodeling is a feature of many chronic inflammatory diseases and contributes to disease progression. nih.gov
The anti-fibrotic effects of baccatin III are primarily attributed to its inhibition of the TGF-β1 signaling pathway. medchemexpress.com TGF-β1 is a potent inducer of fibroblast differentiation into myofibroblasts, which are the primary cells responsible for the excessive deposition of ECM components during fibrosis. In vitro studies using primary mouse lung fibroblasts have shown that baccatin III inhibits the TGF-β1-induced mRNA expression of key ECM proteins, including α-smooth muscle actin (α-SMA), fibronectin, and collagen I/III. medchemexpress.com This indicates that baccatin III can directly interfere with the fibrotic process by preventing the synthesis of excess matrix.
By inhibiting macrophage activation and the subsequent release of pro-fibrotic factors, baccatin III can indirectly influence the microenvironment to be less conducive to pathological ECM remodeling. medchemexpress.com These findings highlight the potential of baccatin III in conditions characterized by excessive fibrosis, such as pulmonary fibrosis. medchemexpress.com
Biotechnological Production and Cultivation Optimization for Research Scale
Plant Cell and Tissue Culture Systems for Baccatin (B15129273) III Production
The foundation of biotechnological Baccatin III production lies in plant cell and tissue culture, primarily utilizing various species of the yew tree (Taxus). The process begins with the establishment of a callus, an undifferentiated mass of plant cells, from a sterile explant such as a leaf or stem segment. These calli are then transferred to a liquid medium to create a cell suspension culture, which is the preferred method for scalable production.
The composition of the culture medium is a critical factor influencing both cell growth and the yield of Baccatin III. Researchers have extensively studied various basal media to determine the optimal formulation for different Taxus cell lines. Commonly investigated media include Gamborg’s B5, Woody Plant Medium (WPM), Murashige and Skoog (MS), and Driver and Kuniyuki (DKW) medium. Studies on Taxus baccata cell suspension cultures have shown that the choice of basal medium significantly affects taxane (B156437) profiles. For instance, DKW basal medium yielded the highest concentration of Baccatin III (10.03 mg/L), while WPM was optimal for Paclitaxel (B517696) production (16.58 mg/L). researchgate.netoup.com This highlights the need to tailor media composition specifically for the target compound. Similarly, for Taxus globosa cell lines, Gamborg's B5 medium has been used effectively. mdpi.com
The transition from callus to a stable, high-yielding suspension culture is a crucial step. A cell suspension culture of Taxus media was successfully established from a stable callus line, which, after optimization, showed significantly increased production of Baccatin III. nih.govresearchgate.net
Below is an interactive data table summarizing the impact of different basal media on taxane production in Taxus baccata cell cultures.
| Basal Medium | Baccatin III Yield (mg/L) | 10-deacetylbaccatin III Yield (mg/L) | Paclitaxel Yield (mg/L) |
| DKW | 10.03 | 4.20 | 7.81 |
| WPM | - | - | 16.58 |
| Gamborg B5 | - | - | - |
| MS | - | - | - |
| SH | - | - | - |
| Data derived from studies on Taxus baccata cell suspension cultures. Dashes indicate data not specified as optimal in the cited research. researchgate.netoup.com |
Exploration of Endophytic Fungi and Microbial Hosts as Alternative Biosynthetic Platforms
While Taxus cell cultures are a primary production route, researchers are actively exploring alternative platforms to overcome the limitations of slow plant cell growth and complex culture conditions. These alternatives include endophytic fungi and genetically engineered microbial hosts.
Endophytic Fungi: Endophytic fungi, which live symbiotically within plant tissues, have been identified as potential producers of Baccatin III. In one study, 192 endophytic fungal strains were isolated from the bark of Taxus wallichiana var. mairei. nih.gov Of these, a single strain, identified as Diaporthe phaseolorum, was found to produce Baccatin III at a concentration of 0.219 mg/L in a potato dextrose agar (B569324) medium. nih.govnih.govwpi.edu Another study identified an endophyte, Trichoderma sp., capable of producing the Baccatin III precursor, 10-deacetylbaccatin III (10-DAB), at a yield of 187.564 µg/L. researchgate.net While these yields are currently lower than those from optimized plant cell cultures, they demonstrate the potential of using microorganisms for taxane synthesis, which could offer faster growth rates and simpler fermentation processes.
Microbial Hosts: Metabolic engineering of microbial hosts like Escherichia coli and yeast represents a promising frontier for Baccatin III production. This approach involves transferring the necessary genes from the Taxus biosynthetic pathway into a microbial chassis. A key step in the Baccatin III pathway is the conversion of 10-DAB to Baccatin III, a reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). researchgate.netoup.com
Researchers have successfully engineered E. coli to perform this bioconversion. By integrating the gene for DBAT into the E. coli genome and feeding the cells with the precursor 10-DAB, Baccatin III can be synthesized. researchgate.netoup.com Significant improvements in yield have been achieved through a combination of protein and metabolic engineering. Strategies include:
Improving Enzyme Thermostability: A semi-rational design approach was used to create a more thermostable mutant of the DBAT enzyme, which increased its efficiency at typical fermentation temperatures (25°C). researchgate.netcytivalifesciences.com
Enhancing Precursor Supply: The native metabolism of E. coli was engineered to increase the intracellular supply of acetyl-CoA, the acetyl donor required for the DBAT reaction. researchgate.netoup.com
These combined strategies resulted in an engineered E. coli strain that produced 28.8 mg/L (49.10 µM) of Baccatin III within 48 hours of fermentation, a 10.5-fold increase over the initial non-optimized strain. researchgate.netnih.gov More recently, breakthroughs have led to the reconstitution of the entire 17-gene pathway for de novo Baccatin III biosynthesis in Nicotiana benthamiana, achieving levels comparable to those found in yew needles. researchgate.netdtu.dk
Impact of Environmental and Culture Parameters on Baccatin III Yield and Profile
Optimizing the culture environment is paramount for maximizing Baccatin III yield. Key parameters include the application of elicitors, precursor feeding, and the implementation of specific cultivation strategies like two-stage cultures.
Elicitation: Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in secondary metabolite production. Methyl jasmonate (MeJA) is one of the most effective and widely studied elicitors for taxane biosynthesis. Adding MeJA to Taxus media cultures increased Baccatin III yield by a factor of 3.0, reaching 2.56 mg/L in shake flasks. nih.govresearchgate.net In another study on Corylus avellana cell cultures, MeJA treatment doubled the production of Baccatin III. tandfonline.com Other elicitors, such as salicylic (B10762653) acid (SA), hydrogen peroxide, and fungal extracts, have also been shown to induce key enzymes in the pathway, like DBAT, thereby promoting taxane synthesis. researchgate.net
Precursor Feeding: Supplying the culture with biosynthetic precursors can bypass potential rate-limiting steps in the metabolic pathway. When MeJA was added to Taxus media cultures along with the precursors mevalonate (B85504) (0.38 mM) and N-benzoylglycine (0.2 mM), the yield of Baccatin III increased even further, by a factor of 4.0 compared to the control. nih.govresearchgate.net
Two-Stage Culture Systems: A two-stage culture strategy separates the cell growth phase from the product formation phase. Cells are first grown in a medium optimized for biomass accumulation. Once a sufficient cell density is reached, they are transferred to a production medium, often with a different composition and supplemented with elicitors and precursors, to maximize secondary metabolite synthesis. This approach was successfully used for Taxus media, where cells were grown for 12 days before being transferred to a production medium containing MeJA and precursors. nih.gov
The table below details the effects of various elicitors on Baccatin III production.
| Cell Line | Elicitor / Treatment | Concentration | Resulting Baccatin III Yield / Increase |
| Taxus media | Methyl Jasmonate (MeJA) | 220 µg/g FW | 2.56 mg/L (3.0-fold increase) |
| Taxus media | MeJA + Mevalonate + N-benzoylglycine | See text | 4.0-fold increase |
| Taxus cuspidata | Fungal Elicitor (F3) | 0.4 g/L | Induced highest DBAT enzyme activity |
| Taxus cuspidata | Methyl Jasmonate (MeJA) | 100 µmol/L | Induced high DBAT enzyme activity |
| Corylus avellana | Methyl Jasmonate (MeJA) | 200 µmol/L | ~2-fold increase (to 3.956 µg/g) |
| Data compiled from multiple research studies. nih.govresearchgate.nettandfonline.comresearchgate.net |
Bioreactor Design and Scale-Up Considerations for Research-Oriented Production
Translating promising results from shake flasks to larger-scale bioreactors is a critical step in developing a viable production process. This transition presents several engineering challenges, primarily related to maintaining an optimal environment for shear-sensitive plant cells while ensuring adequate mixing and oxygen supply. researchgate.netnih.gov
Bioreactor Types: Various bioreactor designs have been tested for Taxus cell cultures, including stirred-tank reactors (STRs) and airlift bioreactors.
Stirred-Tank Bioreactors (STRs): These are the most common type but can generate high shear stress from the impeller, which can damage fragile plant cells. dtu.dknih.gov
Airlift Bioreactors: These reactors use sparged air to both mix and aerate the culture, creating a lower shear environment. They are often preferred for shear-sensitive cultures. nih.govresearchgate.net
Scale-Up Challenges and Solutions:
Shear Stress: Plant cells are larger and more sensitive to mechanical stress than microbial cells. High shear can lead to cell lysis and reduced productivity. researchgate.netwpi.edu Strategies to mitigate shear include using specialized low-shear impellers in STRs or employing airlift or wave-type bioreactors. researchgate.net Interestingly, mild shear stress has been observed to sometimes act as an elicitor, upregulating secondary metabolism. wpi.edu
Oxygen Supply: While plant cells have a lower oxygen demand than microbes, maintaining an optimal dissolved oxygen (DO) level is crucial, especially at high cell densities. cytivalifesciences.comdtu.dk Inadequate oxygen transfer can become a limiting factor for both growth and taxane production. nih.gov Airlift bioreactors can provide efficient aeration, and this was cited as a key reason for improved yields at scale. nih.govresearchgate.net
Mixing: Proper mixing is required to ensure uniform distribution of cells, nutrients, and oxygen, and to avoid concentration gradients. However, achieving this without creating excessive shear is a key challenge. nih.gov The tendency of Taxus cells to form large aggregates can further complicate mixing and mass transfer. wpi.edu
Gaseous Environment: The removal or accumulation of gaseous metabolites, such as ethylene (B1197577), can significantly impact production when scaling up from shake flasks (with loose closures) to sealed bioreactors. Supplementing the inlet air of a bioreactor with ethylene was found to be a key factor in restoring and even doubling taxane production in Taxus chinensis cultures. nih.gov
Successful scale-up has been demonstrated in several studies. A two-stage culture of Taxus media in a 5-L stirred bioreactor yielded 56.03 mg/L of Baccatin III . nih.gov In another study, a 20-L airlift bioreactor was used to cultivate Taxus wallichiana, achieving a maximum Baccatin III yield of 25.67 mg/L , which was a 1.2-fold improvement over shake flask cultures, attributed to better aeration and mixing. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What standardized analytical techniques are recommended for characterizing Baccatin III’s structural purity in synthetic studies?
- Methodology : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular identity and purity. Reference standards should align with CAS 27548-93-2 specifications .
- Experimental Design : Use gradient elution in HPLC to resolve impurities, and cross-validate NMR data with published spectra in peer-reviewed journals. Document solvent systems and column types to ensure reproducibility .
Q. How can researchers mitigate risks associated with Baccatin III’s carcinogenic (Category 1B) and irritant properties during in vitro experiments?
- Safety Protocols : Implement fume hoods for handling powdered forms, use nitrile gloves (0.11 mm thickness minimum), and ensure eye protection with tight-fitting goggles. Conduct regular exposure monitoring in lab environments .
- Waste Management : Neutralize waste streams with activated carbon before disposal, adhering to institutional biosafety guidelines. Document all procedures to comply with GHS hazard communication standards .
Q. What are the critical parameters for optimizing Baccatin III extraction from natural sources (e.g., Taxus species)?
- Extraction Methodology : Compare Soxhlet vs. supercritical CO₂ extraction efficiencies. Monitor temperature (40–60°C) and solvent polarity (e.g., methanol:water ratios) to maximize yield while minimizing degradation .
- Validation : Quantify baccatin III yield via calibration curves and validate with spiked recovery experiments (target: 95–105% recovery) .
Advanced Research Questions
Q. How can contradictions in Baccatin III’s reported cytotoxicity profiles across cell lines be systematically resolved?
- Data Analysis Framework : Conduct meta-analyses of IC₅₀ values from >10 independent studies, adjusting for variables like cell passage number, serum concentration, and exposure duration. Use multivariate regression to identify confounding factors .
- Experimental Replication : Design a multi-lab reproducibility study with standardized protocols (e.g., ATCC cell lines, fixed dosing intervals) to isolate assay-specific variability .
Q. What strategies address the lack of ecological toxicity data for Baccatin III in non-target organisms?
- In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict acute/chronic toxicity in aquatic species (e.g., Daphnia magna). Validate predictions with microcosm studies at environmentally relevant concentrations (0.1–10 µg/L) .
- Biodegradation Studies : Use OECD 301F ready biodegradability tests to assess microbial breakdown pathways. Monitor metabolites via LC-MS/MS to identify persistent intermediates .
Q. How can researchers design a mechanistic study to differentiate Baccatin III’s tubulin-binding activity from its downstream apoptotic effects?
- Pharmacological Dissection : Combine tubulin polymerization assays (in vitro) with caspase-3/7 activation kinetics (in vivo). Use siRNA knockdown of β-tubulin isoforms to isolate direct vs. indirect mechanisms .
- Controls : Include paclitaxel as a positive control and baccatin III derivatives lacking the C-13 side chain to validate structure-activity relationships .
Methodological Considerations
- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis (α=0.05, β=0.2) and adhere to ARRIVE 2.0 guidelines for reporting .
- Data Contradictions : Apply Bradford Hill criteria to evaluate causality in observed discrepancies, emphasizing dose-response gradients and temporal consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
